![molecular formula C20H24N2O2 B5526068 2-(4-biphenylyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5526068.png)

2-(4-biphenylyl)-N-[2-(4-morpholinyl)ethyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

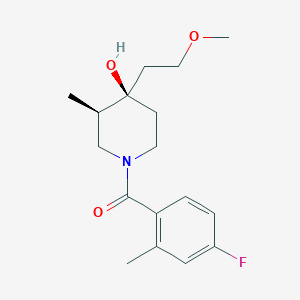

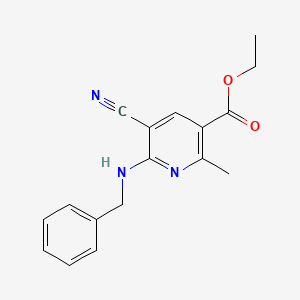

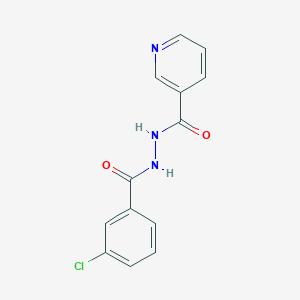

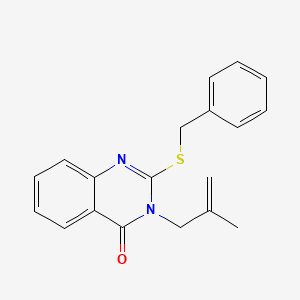

Synthesis of 2-(4-biphenylyl)-N-[2-(4-morpholinyl)ethyl]acetamide and its derivatives involves multiple steps including esterification, hydrazide formation, and subsequent cyclization processes. Compounds like N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide have shown promising activity and considerable stability, highlighting the importance of structural modifications in enhancing the properties of the parent compound (Bardiot et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various analytical techniques, including NMR and X-ray crystallography. The structural data help in understanding the conformation and the spatial arrangement of the molecule which are crucial for its biological activity and chemical reactivity (Sharma et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of 2-(4-biphenylyl)-N-[2-(4-morpholinyl)ethyl]acetamide derivatives includes their participation in various organic reactions such as oligomerization and Mannich reactions, leading to a wide range of compounds with different properties and potential applications. These reactions are influenced by the nature of the substituents and the reaction conditions (Nomura et al., 1978).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure are crucial for the practical application of these compounds. These properties are often determined through experimental studies and contribute to the compound’s characterization and potential for formulation (Chin, Fronczek, & Isovitsch, 2009).

Scientific Research Applications

Antifungal and Antimicrobial Applications

- A study by Bardiot et al. (2015) found that derivatives of 2-(4-biphenylyl)-N-[2-(4-morpholinyl)ethyl]acetamide exhibit broad-spectrum antifungal properties against Candida and Aspergillus species. The development of these compounds included modifications to improve plasmatic stability while maintaining antifungal efficacy, demonstrating significant in vivo efficacy in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).

- Research by Gul et al. (2017) into 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides demonstrated antimicrobial activity against selected microbial species. The synthesized compounds exhibited variable activity levels compared to reference standards, indicating the potential for further exploration in antimicrobial applications (Gul et al., 2017).

Synthesis and Chemical Properties

- Jayadevappa et al. (2012) synthesized a new class of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides from hydroxyphenylacetic acid. These compounds were tested for antimicrobial activity and showed superior in vitro activity compared to standard drugs. This highlights the synthetic versatility of the compound and its potential as a basis for developing new antimicrobial agents (Jayadevappa et al., 2012).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

SMR000013269, also known as 2-(4-biphenylyl)-N-[2-(4-morpholinyl)ethyl]acetamide or cid_649839, has been found to target the molecular chaperone DnaK . DnaK is a heat shock protein that plays a crucial role in cellular processes such as protein folding, degradation, and the response to stress conditions.

Mode of Action

The compound interacts with its target, DnaK, to inhibit the formation of biofilms by Staphylococcus aureus . Biofilms are structured communities of bacteria that contribute to antibiotic resistance and infection persistence. By targeting DnaK, SMR000013269 disrupts the biofilm formation process, potentially making the bacteria more susceptible to antibiotic treatment .

Biochemical Pathways

By inhibiting DnaK, SMR000013269 may disrupt this protective mechanism, making the bacteria more vulnerable to external stressors .

Result of Action

The primary result of SMR000013269’s action is the inhibition of biofilm formation by Staphylococcus aureus . This could potentially make the bacteria more susceptible to antibiotic treatment and reduce the persistence of infections.

properties

IUPAC Name |

N-(2-morpholin-4-ylethyl)-2-(4-phenylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c23-20(21-10-11-22-12-14-24-15-13-22)16-17-6-8-19(9-7-17)18-4-2-1-3-5-18/h1-9H,10-16H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNNWBDUJDYFQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Biphenyl-4-yl-N-(2-morpholin-4-yl-ethyl)-acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-hydroxyethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5526001.png)

![dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5526009.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5526015.png)

![N,N-dimethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5526044.png)

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5526051.png)

![4-[(4-benzyl-1-piperidinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5526055.png)

![2-[(6-amino-9H-purin-8-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5526057.png)

![3-[(diallylamino)methyl]-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B5526059.png)

![5-[4-(methylthio)benzylidene]-3-{[4-(methylthio)benzylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5526062.png)

![N-{(3S*,4R*)-1-[(1-phenylcyclopentyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5526069.png)